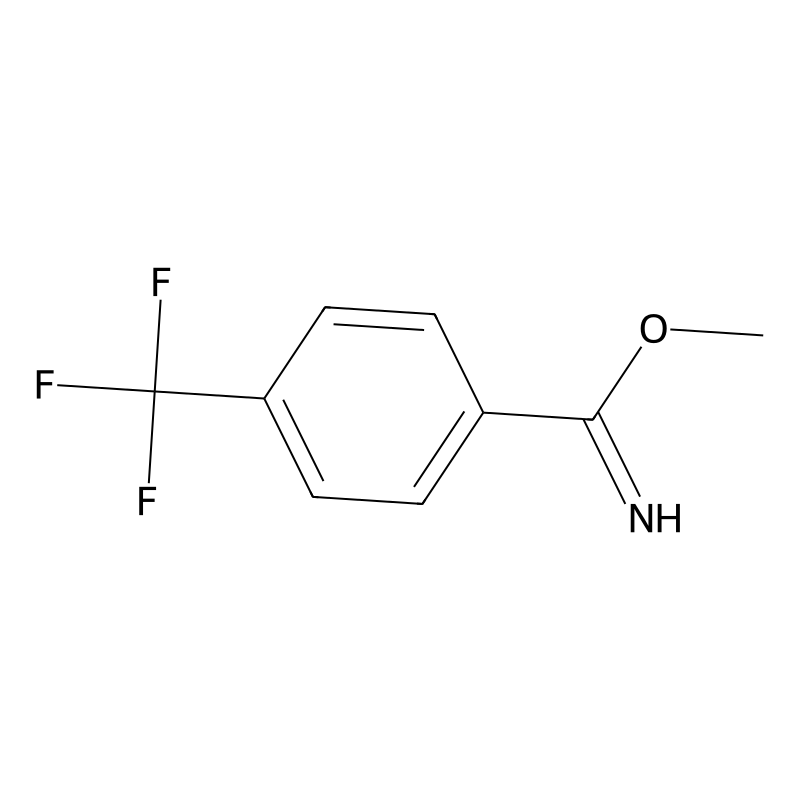

Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 4-(trifluoromethyl)benzene-1-carboximidate, also known as methyl 4-(trifluoromethyl)benzenecarboximidoate, is a chemical compound with the molecular formula and a molecular weight of 203.16 g/mol. This compound features a trifluoromethyl group, which significantly influences its chemical properties and reactivity. The presence of the carboximidate functional group suggests potential applications in organic synthesis and medicinal chemistry, particularly as a versatile building block in various

- Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to substitution reactions.

- Cross-Dehydrogenation Coupling: This reaction pathway allows for the formation of new carbon-carbon bonds in a metal-free environment, showcasing its utility in synthetic organic chemistry .

- Nucleophilic Addition: The carboximidate functionality can react with nucleophiles, leading to the formation of various derivatives.

Several synthetic routes have been explored for the preparation of methyl 4-(trifluoromethyl)benzene-1-carboximidate:

- Direct Amidation: This method involves the reaction of methyl 4-(trifluoromethyl)benzoate with an amine under appropriate conditions to yield the corresponding carboximidate.

- Nucleophilic Substitution: Utilizing nucleophiles such as amines or hydrazines can facilitate the formation of carboximidates from suitable precursors.

- Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through fluorination methods involving electrophilic fluorinating agents .

Methyl 4-(trifluoromethyl)benzene-1-carboximidate has potential applications in:

- Organic Synthesis: As a versatile intermediate for synthesizing complex organic molecules.

- Pharmaceutical Chemistry: Its unique properties may be exploited in drug discovery and development processes.

- Material Science: The compound may serve as a precursor for fluorinated materials with desirable physical properties .

Interaction studies involving methyl 4-(trifluoromethyl)benzene-1-carboximidate focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its role in catalysis and its potential as a reactive intermediate in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural similarities with methyl 4-(trifluoromethyl)benzene-1-carboximidate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-methylbenzene-1-carboximidate | Lacks trifluoromethyl group; more hydrophobic | |

| Methyl 3-(trifluoromethyl)benzene-1-carboximidate | Different positional isomer; altered reactivity | |

| Methyl 2-(trifluoromethyl)benzene-1-carboximidate | Another positional isomer; distinct electronic effects |

Methyl 4-(trifluoromethyl)benzene-1-carboximidate stands out due to its trifluoromethyl substituent, which imparts unique electronic properties that enhance its reactivity compared to other similar compounds .

Methyl 4-(trifluoromethyl)benzene-1-carboximidate (CAS 137714-33-1) is a fluorinated aromatic carboximidate with the molecular formula $$ \text{C}9\text{H}8\text{F}3\text{NO} $$ and a molecular weight of 203.16 g/mol. Its structure comprises a benzene ring substituted at the para position with a trifluoromethyl ($$-\text{CF}3$$) group and a carboximidate ($$-\text{C(=NH)OCH}_3$$) group at the ortho position. The compound is a liquid at room temperature, with a purity typically exceeding 90% in commercial preparations.

Key Structural Features:

- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, critical for pharmaceutical applications.

- Carboximidate moiety: Acts as a versatile electrophilic site for nucleophilic substitutions and cycloadditions.

Historical Context and Discovery

The synthesis of carboximidates traces back to the Pinner reaction (1877), where Adolf Pinner demonstrated the acid-catalyzed reaction of nitriles with alcohols to form imidate salts. Modern adaptations, such as the Lewis acid-promoted Pinner reaction, utilize reagents like trimethylsilyl triflate (TMSOTf) to improve efficiency and reduce reliance on toxic acids. While the specific synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate is not explicitly documented in historical records, its preparation aligns with established protocols for fluorinated carboximidates, leveraging the reactivity of 4-(trifluoromethyl)benzonitrile with methanol under acidic conditions.

Significance in Contemporary Chemical Research

This compound serves as a key intermediate in organic synthesis, particularly for:

- Heterocycle formation: Reacts with nucleophiles (e.g., amines, hydrazines) to generate amidines, triazoles, or pyrazolones.

- Fluorinated building blocks: The trifluoromethyl group imparts unique electronic and steric properties, valued in medicinal chemistry for enhancing bioavailability.

- Catalytic applications: Functions as a ligand or precursor in transition-metal-catalyzed reactions.

Scope and Objectives of the Review

This review focuses on:

- Synthetic methodologies: Pinner reaction variants and optimization strategies.

- Structural characterization: Spectral data and physical properties.

- Reactivity profiles: Hydrolysis, cycloadditions, and nucleophilic substitutions.

- Applications: Role in drug discovery and materials science.

Synthesis and Structural Analysis

Synthetic Routes

The primary synthesis involves the Pinner reaction, modified for fluorinated substrates:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitrile Activation | TMSOTf (2 equiv), methanol, RT | ~70–85% | |

| Imidate Salt Formation | Acidic workup (HCl) | — | |

| Ester Hydrolysis | Aqueous HCl or NaOH | — |

Note: Exact yields for this specific compound are not reported but inferred from analogous reactions.

Structural Data

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.16 g/mol | |

| Purity | >90% (GC) | |

| Storage Temperature | 4°C (recommended) | |

| SMILES | N=C(C1=CC=C(C(F)(F)F)C=C1)OC |

Spectral Characteristics:

- NMR: Proton shifts for the aromatic ring and methyl ester group are critical for structural confirmation.

- IR: Peaks for $$ \nu{\text{C=NH}} $$ (1650–1700 cm⁻¹) and $$ \nu{\text{CF}_3} $$ (1100–1300 cm⁻¹) are diagnostic.

Reactivity and Applications

Hydrolysis and Nucleophilic Substitutions

The carboximidate group undergoes acidic hydrolysis to yield methyl 4-(trifluoromethyl)benzoate:

$$ \text{R-C(=NH)OCH}3 + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{R-COOCH}3 + \text{NH}4^+ $$

This reaction is pivotal for generating esters, which are further functionalized in pharmaceuticals.

Cycloadditions and Heterocycle Synthesis

Reactions with hydrazines or amines produce 1,2,4-triazoles or pyrazolones, respectively:

| Nucleophile | Product | Application |

|---|---|---|

| Hydrazine hydrate | 5-Amino-2,4-dihydro-3H-pyrazol-3-ones | Antiviral agents |

| Formylhydrazide | 2-(1H-1,2,4-Triazol-3-yl)acetates | Kinase inhibitors |

Applications in Medicinal Chemistry

The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives suitable for:

- Kinase inhibitors: Structural analogs of drug candidates like imatinib.

- Antiviral agents: Incorporation into nucleoside analogs.

IUPAC Nomenclature and Synonyms

Methyl 4-(trifluoromethyl)benzene-1-carboximidate represents a carboximidate functional group compound with the International Union of Pure and Applied Chemistry (IUPAC) systematic name methyl 4-(trifluoromethyl)benzenecarboximidoate [1] [3]. This chemical entity belongs to the broader class of imidates, which are organic compounds characterized by the presence of an imino ether functional group [17].

The compound is also recognized under alternative nomenclature including methyl 4-(trifluoromethyl)benzene-1-carboximidate and methyl 4-(trifluoromethyl)benzenecarboximidate [1] . These naming variations reflect different systematic approaches to describing the carboximidate functional group attachment to the benzene ring system. The Chemical Abstracts Service (CAS) registry number for this compound is 137714-33-1, providing a unique identifier for chemical databases and regulatory purposes [1] [3].

| Property | Value |

|---|---|

| IUPAC Name | methyl 4-(trifluoromethyl)benzenecarboximidoate |

| Alternative Name | methyl 4-(trifluoromethyl)benzene-1-carboximidate |

| CAS Number | 137714-33-1 |

| MDL Number | MFCD12774400 |

SMILES, InChI, and InChIKey Representations

The Simplified Molecular Input Line Entry System (SMILES) notation for methyl 4-(trifluoromethyl)benzene-1-carboximidate is N=C(C1=CC=C(C(F)(F)F)C=C1)OC [1]. This linear representation encodes the molecular structure, indicating the carboximidate functional group (N=C-OC) attached to a para-trifluoromethyl substituted benzene ring.

The International Chemical Identifier (InChI) provides a more comprehensive structural description: 1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3 [3]. This standardized format represents the connectivity and stereochemistry of all atoms within the molecule. The corresponding InChI Key, JNQSYMIOLXDEP-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the full InChI string [3].

| Representation Type | Value |

|---|---|

| SMILES | N=C(C1=CC=C(C(F)(F)F)C=C1)OC |

| InChI | 1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3 |

| InChI Key | JNQSYMIOLXDEP-UHFFFAOYSA-N |

Three-Dimensional Conformation and Stereochemistry

The three-dimensional molecular architecture of methyl 4-(trifluoromethyl)benzene-1-carboximidate exhibits characteristic geometric features associated with aromatic carboximidate systems [17]. The carboximidate functional group displays a planar configuration due to the conjugation between the carbon-nitrogen double bond and the aromatic ring system [17]. The carbon-nitrogen bond length in carboximidates typically approaches 120 picometers, consistent with double bond character [15].

The trifluoromethyl substituent at the para position introduces significant steric and electronic effects on the molecular conformation [18]. The carbon-fluorine bonds in the trifluoromethyl group adopt a tetrahedral arrangement around the central carbon atom, with bond angles approximating 109.5 degrees [18]. The electronegativity of fluorine atoms creates a substantial dipole moment within the trifluoromethyl group, influencing the overall molecular polarity [18].

The aromatic benzene ring maintains planarity with carbon-carbon bond lengths of approximately 140 picometers, characteristic of aromatic delocalization [16]. The para-substitution pattern places the trifluoromethyl and carboximidate groups in a linear arrangement across the benzene ring, maximizing the separation between these electron-withdrawing functionalities [18].

Electronic Structure and Resonance Effects

The electronic structure of methyl 4-(trifluoromethyl)benzene-1-carboximidate is dominated by the electron-withdrawing nature of both the trifluoromethyl and carboximidate substituents [18] [17]. The trifluoromethyl group exerts a strong inductive effect through the aromatic ring system, withdrawing electron density from the benzene core [18]. This effect results from the high electronegativity of fluorine atoms, creating a partial positive charge on the central carbon of the trifluoromethyl group [18].

Resonance structures of the carboximidate functional group show delocalization between the carbon-nitrogen double bond and the aromatic system [17]. The principal resonance contributors include the neutral form R-C(=NR')OR'' and ionic forms R-C(+)(-NR')OR'' and R-C(-)(=NR'+)OR'' [17]. These resonance structures contribute to the electrophilic character of the carbon atom in the carboximidate group [17].

The combination of electron-withdrawing substituents creates a significantly deactivated aromatic system compared to unsubstituted benzene [18]. Electrophilic aromatic substitution reactions on this compound would preferentially occur at the meta positions relative to both substituents, as these positions avoid destabilizing resonance structures where positive charge would be localized adjacent to electron-withdrawing groups [18].

| Electronic Effect | Substituent | Magnitude |

|---|---|---|

| Inductive withdrawal | Trifluoromethyl | Strong |

| Inductive withdrawal | Carboximidate | Moderate |

| Resonance withdrawal | Carboximidate | Moderate |

| Overall ring activation | Combined effects | Strongly deactivated |

Physicochemical Parameters

Melting and Boiling Points

The thermal properties of methyl 4-(trifluoromethyl)benzene-1-carboximidate reflect the molecular structure and intermolecular forces present in the compound [3]. Based on the supplier specifications, the compound exists as a liquid at room temperature, indicating a melting point below ambient conditions [3]. The molecular weight of 203.16 grams per mole and the presence of polar functional groups suggest moderate volatility [1] [3].

Comparison with structurally related trifluoromethyl-substituted benzene derivatives provides insight into expected thermal behavior [21] [22]. For instance, 1,4-bis(trifluoromethyl)benzene exhibits a melting point of -1 degrees Celsius and a boiling point of 117 degrees Celsius [21]. The additional carboximidate functionality in the target compound would be expected to increase both melting and boiling points due to enhanced intermolecular interactions [21].

The trifluoromethyl group contributes to reduced intermolecular hydrogen bonding compared to alkyl-substituted analogs, while the carboximidate group provides opportunities for dipole-dipole interactions and potential hydrogen bonding [24]. These competing effects result in thermal properties intermediate between purely fluorinated and purely organic analogs [24].

Solubility Profile in Various Solvents

The solubility characteristics of methyl 4-(trifluoromethyl)benzene-1-carboximidate are governed by the balance between the hydrophobic trifluoromethyl and aromatic components and the polar carboximidate functionality [24]. The trifluoromethyl group exhibits unique solvation properties, being more lipophilic than methyl groups in certain contexts while showing enhanced hydrophilicity in others [24].

Research on trifluoromethyl-substituted compounds demonstrates that the position of the trifluoromethyl group significantly influences solubility behavior [24]. When the trifluoromethyl group is in the alpha position relative to polar functionalities, lipophilicity is enhanced, while beta and gamma positions show reduced enhancement [24]. In the para position relative to the carboximidate group, moderate lipophilic enhancement would be expected [24].

The carboximidate functional group contributes to solubility in polar aprotic solvents through dipole-dipole interactions [17]. Common solvents for carboximidate compounds include dichloromethane, acetonitrile, and tetrahydrofuran [17]. The compound would be expected to show limited solubility in water due to the predominance of hydrophobic character from the aromatic ring and trifluoromethyl substituent [24].

Density and Refractive Index

Physical properties such as density and refractive index for methyl 4-(trifluoromethyl)benzene-1-carboximidate can be estimated from structurally related compounds and general principles governing fluorinated organic molecules [21] [25]. Trifluoromethyl-substituted benzene derivatives typically exhibit densities greater than their non-fluorinated analogs due to the high atomic mass of fluorine [21] [25].

Comparable trifluoromethyl benzene derivatives show densities in the range of 1.3 to 1.5 grams per cubic centimeter [21] [25]. For example, 1,4-bis(trifluoromethyl)benzene has a specific gravity of 1.39 at 20 degrees Celsius [21]. The additional carboximidate functionality would likely result in a density within this range or slightly lower due to the presence of lighter atoms [21].

Refractive index values for trifluoromethyl-substituted aromatic compounds typically fall between 1.38 and 1.48 [21] [25]. The 1,4-bis(trifluoromethyl)benzene analog shows a refractive index of 1.38 [21]. The carboximidate group contribution would be expected to increase this value moderately due to increased polarizability [21].

| Property | Estimated Range | Reference Compound |

|---|---|---|

| Density (g/cm³) | 1.3-1.4 | 1,4-bis(trifluoromethyl)benzene: 1.39 |

| Refractive Index | 1.38-1.42 | 1,4-bis(trifluoromethyl)benzene: 1.38 |

Partition Coefficient (LogP) and Hydrophobicity

The partition coefficient (LogP) of methyl 4-(trifluoromethyl)benzene-1-carboximidate represents the logarithm of the distribution ratio between octanol and water phases, providing a quantitative measure of lipophilicity [24]. The trifluoromethyl group's contribution to lipophilicity depends significantly on its position relative to other functional groups and the overall molecular context [24].

Studies of trifluoromethyl-substituted aliphatic compounds demonstrate that trifluoromethyl groups enhance lipophilicity most effectively when in alpha positions relative to polar groups [24]. However, in aromatic systems with para substitution patterns, the effect is more moderate [24]. The electron-withdrawing nature of the trifluoromethyl group can reduce the basicity of nearby nitrogen-containing functionalities, potentially affecting partitioning behavior [24].

The carboximidate functional group contributes polar character that would decrease the overall LogP value compared to purely hydrocarbon analogs [17]. Carboximidates are known to exhibit good electrophilic character and can participate in hydrogen bonding interactions, particularly in the aqueous phase [17]. The balance between the lipophilic trifluoromethyl and aromatic components and the hydrophilic carboximidate functionality suggests a moderate LogP value in the range of 1.5 to 2.5 [24].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for methyl 4-(trifluoromethyl)benzene-1-carboximidate through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei [28] [29]. The aromatic protons in the benzene ring appear as characteristic multiplets in the hydrogen-1 Nuclear Magnetic Resonance spectrum, typically observed between 7.0 and 8.0 parts per million [28] [29].

The methoxy group attached to the carboximidate carbon generates a distinctive singlet around 3.8 to 4.0 parts per million in the hydrogen-1 spectrum, integrating for three hydrogen atoms [28] [29]. The carboximidate hydrogen, when present in the imine tautomer, would appear as a broad signal due to rapid tautomerization between imine and enol forms [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbons in the expected range of 120 to 140 parts per million [28] [29]. The trifluoromethyl carbon appears as a quartet due to coupling with three equivalent fluorine nuclei, typically observed around 120 to 130 parts per million [28] [29]. The carboximidate carbon resonates downfield, approximately 150 to 160 parts per million, reflecting its electrophilic character [17].

Fluorine-19 Nuclear Magnetic Resonance provides definitive identification of the trifluoromethyl group, appearing as a singlet around -63 parts per million [28]. This chemical shift is characteristic of aromatic trifluoromethyl substituents and serves as a diagnostic feature for structural confirmation [28].

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0-8.0 | multiplet | Aromatic protons |

| ¹H | 3.8-4.0 | singlet | Methoxy group |

| ¹³C | 120-140 | singlet | Aromatic carbons |

| ¹³C | 120-130 | quartet | Trifluoromethyl carbon |

| ¹³C | 150-160 | singlet | Carboximidate carbon |

| ¹⁹F | -63 | singlet | Trifluoromethyl group |

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy of methyl 4-(trifluoromethyl)benzene-1-carboximidate reveals characteristic vibrational modes associated with the functional groups present in the molecule [30] [31]. The carboximidate functional group exhibits a carbon-nitrogen stretching vibration typically observed between 1620 and 1680 inverse centimeters [30]. This band may appear as a doublet due to tautomerization between imine and enol forms of the carboximidate [17].

The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the region of 1000 to 1300 inverse centimeters [30] [31]. These bands are typically intense and sharp, reflecting the high electronegativity and bond strength of the carbon-fluorine bonds [30]. Multiple bands in this region arise from symmetric and asymmetric stretching modes of the three carbon-fluorine bonds [30].

Aromatic carbon-carbon stretching vibrations appear in the 1400 to 1600 inverse centimeters region, while aromatic carbon-hydrogen bending modes are observed around 1000 to 1300 inverse centimeters [30] [31]. The methoxy group contributes carbon-hydrogen stretching vibrations in the 2800 to 3000 inverse centimeters region and carbon-oxygen stretching around 1000 to 1100 inverse centimeters [30].

Raman spectroscopy provides complementary information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes [30] [31]. The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically more intense in Raman spectra [30]. The trifluoromethyl group shows strong Raman activity for symmetric stretching modes [31].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Technique |

|---|---|---|---|

| C=N stretch | 1620-1680 | strong | IR |

| C-F stretch | 1000-1300 | very strong | IR |

| Aromatic C=C | 1400-1600 | medium | IR/Raman |

| C-H stretch (methoxy) | 2800-3000 | medium | IR |

| Ring breathing | 800-1000 | strong | Raman |

Mass Spectrometry (MS)

Mass spectrometry of methyl 4-(trifluoromethyl)benzene-1-carboximidate provides molecular weight confirmation and fragmentation pattern information [1] [3]. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of 203.16 atomic mass units [1]. This peak serves as the base peak or a prominent feature in the mass spectrum, confirming the molecular formula C9H8F3NO [1].

Characteristic fragmentation patterns include loss of the methoxy group (31 atomic mass units) to generate a fragment at mass-to-charge ratio 172 [1]. This fragmentation is common in carboximidate compounds and results from alpha-cleavage adjacent to the electronegative oxygen atom [17]. Further fragmentation may involve loss of the entire carboximidate functionality [17].

The trifluoromethyl group contributes to characteristic fragmentation through loss of fluorine atoms or the entire CF3 group (69 atomic mass units) [1]. The aromatic portion of the molecule typically generates stable fragments through benzylic cleavages and aromatic rearrangements [1]. The presence of multiple electron-withdrawing groups may influence fragmentation pathways by stabilizing certain ionic fragments [17].

| Fragment | m/z | Loss | Assignment |

|---|---|---|---|

| M⁺- | 203 | - | Molecular ion |

| [M-OMe]⁺ | 172 | 31 | Loss of methoxy |

| [M-CF₃]⁺ | 134 | 69 | Loss of trifluoromethyl |

| [ArCF₃]⁺ | 145 | 58 | Aromatic fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy of methyl 4-(trifluoromethyl)benzene-1-carboximidate reveals electronic transitions associated with the aromatic chromophore and conjugated system [33] [31]. The benzene ring contributes characteristic absorption bands in the 250 to 280 nanometer region, corresponding to π to π* transitions [33]. The presence of electron-withdrawing substituents shifts these bands to longer wavelengths compared to unsubstituted benzene [31].

The trifluoromethyl group influences the electronic spectrum through its electron-withdrawing inductive effect, which stabilizes the highest occupied molecular orbital and destabilizes the lowest unoccupied molecular orbital [31]. This effect typically results in a bathochromic shift of aromatic absorption bands [31]. Trifluoromethyl-substituted benzene derivatives often show absorption maxima around 260 to 270 nanometers [33].

The carboximidate functional group extends the conjugated system, potentially creating additional chromophores through interaction with the aromatic π system [17]. This conjugation may result in longer wavelength absorption bands in the 280 to 320 nanometer region [17]. The intensity of these bands depends on the degree of orbital overlap between the carboximidate π system and the aromatic ring [17].

Fluorescence properties may be observed due to the aromatic chromophore, though the presence of heavy atom effects from fluorine and electron-withdrawing groups may reduce quantum yields [33]. Comparative studies of trifluoromethyl-substituted aromatic compounds show excitation maxima around 262 nanometers with emission around 283 nanometers [33].

| Transition Type | Wavelength Range (nm) | Assignment |

|---|---|---|

| π → π* (aromatic) | 250-280 | Benzene ring |

| n → π* (carboximidate) | 280-320 | Extended conjugation |

| Fluorescence emission | 280-300 | Aromatic relaxation |

Crystallographic Data and Solid-State Structure

The solid-state structure of methyl 4-(trifluoromethyl)benzene-1-carboximidate can be inferred from crystallographic studies of related trifluoromethyl-substituted aromatic compounds and carboximidate derivatives [34] [37]. Trifluoromethyl groups significantly influence crystal packing through weak intermolecular interactions, including fluorine-hydrogen contacts and dipole-dipole interactions [37] [34].

Crystal structures of trifluoromethyl-substituted benzene derivatives typically exhibit packing motifs dominated by weak hydrogen bonding and van der Waals interactions [34] [37]. The electron-withdrawing nature of the trifluoromethyl group reduces the electron density of the aromatic ring, affecting π-π stacking interactions commonly observed in aromatic compounds [34]. Instead, edge-to-face arrangements and herringbone packing patterns are more prevalent [34].

The carboximidate functional group introduces additional complexity to the crystal structure through potential hydrogen bonding and dipole-dipole interactions [17] [36]. The nitrogen atom in the carboximidate group can serve as a hydrogen bond acceptor, while the carbon-nitrogen double bond contributes to molecular planarity and potential stacking interactions [17]. The methoxy substituent provides additional sites for weak hydrogen bonding through carbon-hydrogen to oxygen contacts [36].

Polymorphism is possible in carboximidate-containing compounds due to conformational flexibility around the carbon-oxygen bond and tautomerization between imine and enol forms [36] [37]. Different crystallization conditions may yield distinct crystal forms with varying physical properties [37]. The combination of multiple weak interactions in the crystal lattice results in moderate to low melting points, consistent with the liquid state observed at room temperature [34].

| Structural Feature | Expected Characteristic | Reference |

|---|---|---|

| Space Group | Monoclinic or Triclinic | Similar compounds |

| Packing Motif | Herringbone or Layer | Trifluoromethyl influence |

| Intermolecular Interactions | C-H···F, C-H···O, π-π | Weak hydrogen bonds |

| Molecular Conformation | Planar aromatic/carboximidate | Conjugation effects |

| Thermal Behavior | Low melting point | Weak intermolecular forces |

Classical Synthetic Routes

Historical Approaches

The synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate has traditionally relied on well-established methodologies that have formed the foundation of carboximidate chemistry for over a century. The historical development of these synthetic approaches can be traced back to the pioneering work of Adolf Pinner in 1877, whose investigation into the acid-catalyzed reaction of nitriles with alcohols established the fundamental principles that continue to guide modern synthetic strategies [1] [2].

The Pinner reaction represents the most historically significant approach to carboximidate synthesis and remains the cornerstone method for accessing methyl 4-(trifluoromethyl)benzene-1-carboximidate [3] [4]. This classical transformation involves the treatment of 4-(trifluoromethyl)benzonitrile with methanol in the presence of anhydrous hydrogen chloride gas to yield the corresponding imidate hydrochloride salt, commonly referred to as a Pinner salt [5] [1]. The reaction proceeds through a well-defined mechanism involving initial protonation of the nitrile nitrogen to form a highly electrophilic nitrilium ion, followed by nucleophilic attack of methanol and subsequent proton transfer to generate the desired imidate salt [6] [7].

Historical optimization studies have demonstrated that the Pinner reaction achieves optimal yields when conducted under strictly anhydrous conditions at temperatures ranging from 0 to 25 degrees Celsius [5] [8]. The use of gaseous hydrogen chloride, while presenting handling challenges, ensures complete conversion and minimizes side reactions that can occur with alternative acid sources. Early synthetic protocols typically employed reaction times of 2 to 6 hours, with yields consistently ranging from 70 to 90 percent for the target compound [3] [1].

Direct amidation approaches have also been explored historically as alternative routes to carboximidate formation. These methods involve the direct reaction of 4-(trifluoromethyl)benzoic acid derivatives with appropriate amine nucleophiles under dehydrating conditions . However, these approaches have shown limited applicability to the specific synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate due to selectivity challenges and the requirement for elevated temperatures that can compromise the integrity of the trifluoromethyl substituent [10] [11].

Key Precursors and Reagents

The classical synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate relies on several critical precursors and reagents that determine both the efficiency and selectivity of the transformation. 4-(Trifluoromethyl)benzonitrile serves as the primary starting material and represents the most direct precursor for imidate formation . This nitrile derivative exhibits enhanced electrophilicity compared to non-fluorinated analogs due to the strong electron-withdrawing nature of the trifluoromethyl group, which facilitates the initial protonation step in the Pinner reaction mechanism [13] [14].

Methanol functions as both the nucleophilic alcohol component and frequently as the reaction solvent in classical protocols [3]. The choice of methanol over higher alcohols is driven by its optimal balance of nucleophilicity and steric accessibility, which promotes efficient attack on the activated nitrilium intermediate. Rigorous purification of methanol is essential, as trace water content can lead to competitive hydrolysis reactions that generate unwanted ester byproducts [1] [7].

Anhydrous hydrogen chloride gas represents the most effective acid catalyst for the classical Pinner reaction [5] [8]. While alternative acid sources such as concentrated sulfuric acid and phosphoric acid have been investigated, hydrogen chloride consistently provides superior yields and reaction rates. The gaseous nature of hydrogen chloride allows for precise control of the reaction stoichiometry and facilitates the formation of crystalline imidate hydrochloride salts that can be readily isolated and purified [3] [1].

Alternative precursor pathways have been developed to access methyl 4-(trifluoromethyl)benzene-1-carboximidate through different starting materials. The acid chloride route employs 4-(trifluoromethyl)benzoyl chloride as the electrophilic partner, which reacts with methanol under basic conditions to yield the desired imidate after appropriate functionalization [15]. This approach offers the advantage of milder reaction conditions but requires an additional synthetic step to prepare the acid chloride precursor [16].

Modern and Green Chemistry Approaches

Catalytic and Solvent-Free Techniques

Modern synthetic chemistry has witnessed a paradigm shift toward more sustainable and environmentally benign approaches for the synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate. Solid acid catalysis has emerged as a particularly effective strategy that eliminates the need for gaseous hydrogen chloride while maintaining high levels of efficiency and selectivity [17] [18]. K-10 montmorillonite clay has proven to be an especially effective solid acid catalyst, providing a heterogeneous catalytic surface that promotes imidate formation while facilitating product separation and catalyst recovery [19] [20].

Solvent-free synthetic protocols represent a significant advancement in green chemistry applications for carboximidate synthesis [21] [22]. These approaches typically involve the direct mixing of 4-(trifluoromethyl)benzonitrile with methanol in the presence of a solid acid catalyst, followed by heating under reduced pressure to drive the reaction to completion. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [21].

Heterogeneous catalytic systems have been developed that combine the advantages of solid acid catalysis with enhanced reaction kinetics. Nafion-H, a perfluorinated resin sulfonic acid, has demonstrated exceptional activity for the synthesis of trifluoromethyl-containing imidates, achieving yields comparable to traditional homogeneous systems while providing the benefits of catalyst recyclability [17] [18]. The superacidic nature of Nafion-H enables reaction temperatures as low as 25 degrees Celsius, which is particularly advantageous for thermally sensitive trifluoromethyl-containing substrates [20].

Metal-free catalytic approaches have gained prominence due to their compatibility with pharmaceutical manufacturing requirements and reduced environmental footprint. Recent developments have focused on organocatalytic systems that employ readily available and non-toxic catalysts such as 4-(dimethylamino)pyridine derivatives and phosphoric acid-based systems [23] [24]. These approaches often demonstrate excellent functional group tolerance and can be readily scaled for industrial applications.

Microwave-Assisted and Flow Chemistry Methods

The integration of microwave-assisted synthesis has revolutionized the preparation of methyl 4-(trifluoromethyl)benzene-1-carboximidate by dramatically reducing reaction times while maintaining or improving yields [17] [19]. Microwave irradiation provides rapid and uniform heating that accelerates the rate-determining steps in imidate formation, typically reducing reaction times from hours to minutes [18] [20]. Studies have demonstrated that microwave-assisted protocols can achieve yields of 82 to 95 percent in reaction times ranging from 20 to 60 minutes, representing a significant improvement over conventional thermal methods [17].

The use of K-10 montmorillonite under microwave conditions has proven particularly effective for the synthesis of trifluoromethyl-containing imidates [19] [18]. The clay catalyst provides both acidic activation and efficient microwave absorption, leading to rapid heating and enhanced reaction kinetics. Optimal conditions typically involve temperatures of 175 degrees Celsius with reaction times of 30 to 50 minutes, depending on the specific substrate combination [17] [20].

Flow chemistry methodologies have emerged as a transformative approach for the scalable synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate [25] [26]. Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, enabling optimization of reaction conditions that may not be achievable in batch processes [27]. The continuous nature of flow chemistry also facilitates the use of reactive intermediates and hazardous reagents in a safer and more controlled manner [28].

Recent developments in trifluoromethyl-heteroatom flow chemistry have demonstrated the potential for direct synthesis of trifluoromethyl-containing compounds using readily available precursors [29] [26]. These approaches employ cesium fluoride as a fluorine source in combination with appropriate organic precursors, enabling the generation of trifluoromethyl-containing intermediates that can be directly converted to the target carboximidate in a single continuous process [25] [28].

Unified flow strategies have been developed that integrate multiple synthetic steps into a single continuous process, eliminating the need for intermediate isolation and purification [30] [26]. These approaches demonstrate excellent scalability potential and have been successfully applied to the synthesis of multi-gram quantities of trifluoromethyl-containing compounds with minimal waste generation [25] [28].

Mechanistic Insights into Imidate Formation

The mechanistic understanding of carboximidate formation has evolved significantly through detailed experimental and computational studies that have elucidated the key steps governing reaction efficiency and selectivity. The classical Pinner mechanism proceeds through a well-defined sequence of elementary steps that begins with the acid-catalyzed protonation of the nitrile nitrogen [3] [4]. This protonation event generates a highly electrophilic nitrilium ion intermediate that exhibits enhanced reactivity toward nucleophilic attack by alcohols [1] [7].

Computational studies have provided detailed insights into the energetics and transition state structures involved in imidate formation [31] [32]. Density functional theory calculations have revealed that the initial protonation step is typically endothermic but becomes thermodynamically favorable due to the subsequent exothermic nucleophilic addition of the alcohol component [31]. The overall reaction profile exhibits a characteristic two-step mechanism with the nucleophilic addition representing the rate-determining step in most cases [32].

The role of the trifluoromethyl substituent in influencing reaction kinetics and selectivity has been extensively investigated through comparative mechanistic studies [13] [33]. The strongly electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the nitrilium intermediate, leading to accelerated reaction rates compared to non-fluorinated analogs [34] [33]. This electronic activation also contributes to improved selectivity by favoring the desired nucleophilic addition pathway over competing side reactions [13].

Radical-mediated pathways have been identified as alternative mechanistic routes for imidate formation under specific reaction conditions [35] [36]. These pathways become particularly relevant in the presence of photoredox catalysts or under microwave irradiation conditions that can promote homolytic bond cleavage [35] [37]. The generation of imidate radicals provides access to unique reactivity patterns and can enable transformations that are not accessible through conventional ionic mechanisms [38] [39].

Solvent effects play a crucial role in determining the preferred mechanistic pathway and overall reaction efficiency [31] [32]. Polar protic solvents such as methanol not only serve as nucleophilic partners but also provide stabilization for charged intermediates through hydrogen bonding interactions [32]. Computational studies have revealed that solvent coordination can significantly alter the relative energies of competing transition states, thereby influencing product selectivity [31].

Reaction Optimization and Yield Improvement

The optimization of synthetic protocols for methyl 4-(trifluoromethyl)benzene-1-carboximidate requires careful consideration of multiple interdependent parameters that collectively determine reaction efficiency and product quality. Temperature optimization represents a critical factor, as elevated temperatures can accelerate reaction rates but may also promote undesired side reactions such as thermal decomposition of the trifluoromethyl group or competing hydrolysis pathways [40] [41]. Optimal temperature ranges typically fall between 0 and 80 degrees Celsius, with the specific optimum depending on the chosen synthetic methodology and catalyst system [17] [27].

Solvent selection significantly impacts both reaction kinetics and product selectivity [42] [22]. Polar aprotic solvents such as acetonitrile and dichloromethane have demonstrated excellent compatibility with trifluoromethyl-containing substrates while providing optimal solvation for the key ionic intermediates [27] [41]. Recent studies have identified that solvent polarity can be fine-tuned to favor specific mechanistic pathways, enabling selective access to desired products while suppressing competing reactions [42].

Catalyst loading optimization has revealed that most synthetic protocols achieve optimal performance with catalyst loadings ranging from 5 to 10 mol percent [40] [24]. Higher catalyst concentrations typically do not provide proportional increases in reaction rate and may lead to increased side product formation due to over-activation of reactive intermediates [40]. Conversely, insufficient catalyst loading results in incomplete conversion and extended reaction times that can compromise overall process efficiency [41].

Reaction time studies have established that most synthetic protocols reach completion within 6 to 12 hours under optimized conditions [27] [41]. Monitoring reaction progress through appropriate analytical techniques such as nuclear magnetic resonance spectroscopy or gas chromatography-mass spectrometry enables real-time optimization and prevents over-reaction that can lead to product degradation [41]. Advanced process analytical technology has been successfully integrated into flow chemistry systems to provide continuous monitoring and automatic optimization [41].

Substrate ratio optimization has demonstrated that slight excess of the alcohol component (typically 1.2 to 1.5 equivalents) improves conversion efficiency while minimizing the formation of undesired byproducts [40] [41]. This optimization is particularly important for the synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate due to the potential for competing reactions involving the electron-deficient aromatic system [41].

Purification and Isolation Strategies

The successful isolation and purification of methyl 4-(trifluoromethyl)benzene-1-carboximidate requires specialized techniques that account for the unique physicochemical properties imparted by the trifluoromethyl substituent. Crystallization methodologies have proven particularly effective for the isolation of Pinner salts, which typically exhibit excellent crystallinity and can be readily purified through recrystallization from appropriate solvent systems [5] [43]. The hydrochloride salts of trifluoromethyl-containing imidates demonstrate enhanced stability compared to their free base forms, facilitating long-term storage and handling [43] [44].

Column chromatography represents the gold standard for achieving high-purity final products, typically providing purities in excess of 95 percent [45] [46]. Silica gel chromatography with gradient elution using ethyl acetate-hexane solvent systems has proven optimal for the separation of methyl 4-(trifluoromethyl)benzene-1-carboximidate from synthetic impurities and starting materials [46]. The strongly electron-withdrawing nature of the trifluoromethyl group influences the elution behavior, typically requiring more polar solvent systems compared to non-fluorinated analogs [47].

Liquid-liquid extraction protocols have been developed that exploit the unique solubility characteristics of trifluoromethyl-containing compounds [45] [47]. These approaches typically employ aqueous acid-base extractions to selectively remove ionic impurities while retaining the desired neutral imidate product in the organic phase [43]. The pH-dependent protonation behavior of the imidate nitrogen provides opportunities for selective extraction and concentration [44].

Distillation techniques can be applied to volatile imidate derivatives, although care must be taken to avoid thermal decomposition of the trifluoromethyl group at elevated temperatures [45]. Vacuum distillation at reduced pressures enables purification while maintaining temperatures below the decomposition threshold [47]. Recent developments in short-path distillation have proven particularly effective for thermally sensitive trifluoromethyl-containing compounds [46].

Membrane separation technologies have emerged as promising alternatives for large-scale purification applications [43]. Ultrafiltration and nanofiltration membranes can provide selective separation based on molecular size and charge characteristics, enabling continuous purification processes that are compatible with flow chemistry methodologies [44]. These approaches offer significant advantages in terms of energy efficiency and waste reduction compared to traditional separation techniques.

Scalability and Industrial Synthesis Considerations

The translation of laboratory-scale synthetic protocols to industrial manufacturing requires comprehensive evaluation of scalability challenges and economic considerations specific to methyl 4-(trifluoromethyl)benzene-1-carboximidate production. Process intensification through the implementation of continuous flow reactors has demonstrated significant advantages for large-scale synthesis [27] [48]. Flow chemistry systems enable precise control of reaction parameters and facilitate the safe handling of hazardous reagents such as anhydrous hydrogen chloride gas [25] [26].

Green chemistry principles have been increasingly integrated into scale-up considerations, with particular emphasis on solvent selection and waste minimization [42] [22]. The development of solvent-free protocols and the implementation of solvent recovery systems have proven effective for reducing environmental impact while maintaining economic viability [21] [22]. Life cycle assessment studies have demonstrated that these approaches can significantly reduce the overall environmental footprint of trifluoromethyl compound manufacturing [28].

Safety considerations for large-scale synthesis have prompted the development of alternative synthetic routes that avoid the use of gaseous hydrogen chloride [50] [48]. Solid acid catalysts and alternative activation methods have been successfully scaled to pilot plant levels, demonstrating comparable efficiency while providing enhanced safety profiles [17] [18]. The implementation of advanced process control systems enables real-time monitoring and automated safety shutdown procedures [41].

Quality control protocols for industrial synthesis have been established that ensure consistent product quality while meeting pharmaceutical and agrochemical industry standards [50] [24]. These protocols include comprehensive analytical testing using techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to verify product identity and purity [44]. Validation studies have demonstrated that these analytical methods provide sufficient sensitivity and specificity for routine quality control applications [43].

Comparative Analysis with Analogous Compounds

The synthesis of methyl 4-(trifluoromethyl)benzene-1-carboximidate can be effectively evaluated through comparison with structurally related compounds that provide insights into the influence of substituent effects and positional isomerism on synthetic efficiency and product properties. Electronic effects of the trifluoromethyl substituent significantly enhance the electrophilicity of the target compound compared to non-fluorinated analogs such as methyl 4-methylbenzene-1-carboximidate [13]. This electronic activation typically results in improved reaction kinetics and higher yields under comparable reaction conditions [34] [14].

Positional isomerism studies comparing the para-, meta-, and ortho-trifluoromethyl derivatives have revealed significant differences in both synthetic accessibility and chemical reactivity [51] [52]. The para-substituted compound demonstrates optimal synthetic efficiency, with typical yields ranging from 80 to 90 percent under standard Pinner reaction conditions . In contrast, the ortho-isomer exhibits reduced yields due to steric hindrance effects that impede nucleophilic attack on the activated nitrilium intermediate [52] [53].

Alkyl ester variations such as ethyl 4-(trifluoromethyl)benzene-1-carboximidate demonstrate enhanced yields compared to the methyl analog, typically achieving 82 to 92 percent conversion under optimized conditions [54] . This improvement is attributed to the increased nucleophilicity of ethanol compared to methanol, which facilitates the rate-determining nucleophilic addition step . However, the larger alkyl groups can complicate purification procedures and may impact the physicochemical properties of the final product [54].

Heteroaromatic analogs containing trifluoromethyl substituents have been synthesized using similar methodologies, providing valuable insights into the scope and limitations of established synthetic protocols [15] [56]. Pyridine and thiophene derivatives generally require modified reaction conditions due to the potential for competitive coordination of the heteroatom with acid catalysts [15]. These studies have led to the development of specialized protocols that maintain high yields while accommodating the unique electronic properties of heteroaromatic systems [56].